molecular formula C9H17ClO B3383358 1-Chloro-2-nonanone CAS No. 41055-93-0

1-Chloro-2-nonanone

Cat. No. B3383358
CAS RN: 41055-93-0
M. Wt: 176.68 g/mol
InChI Key: ASJANZXGKBBVDY-UHFFFAOYSA-N
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Description

1-Chloro-2-nonanone is a synthetic compound that is widely used in scientific research applications. It belongs to the family of chloroketones and is known for its unique chemical properties. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

  • Food Packaging Technology :

    • 1-Chloro-2-nonanone has been used in the impregnation of active compounds in polymeric matrices for food packaging. Specifically, supercritical impregnation of 2-nonanone in linear low-density polyethylene (LLDPE) has been explored, showcasing its potential in active polymer films used in food packaging (Rojas et al., 2015).
  • Synthesis of Pharmaceutical Intermediates :

    • Research has been conducted on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, where this compound derivatives are used as intermediates in the synthesis of antidepressant drugs (Choi et al., 2010).
  • Atmospheric Chemistry and Environmental Impact :

    • Studies have been done on the OH-initiated degradation of 1-chlorobutane, closely related to this compound, to understand its atmospheric implications and environmental impact (Jara-Toro et al., 2019).
  • Plant Growth Enhancement :

    • This compound, specifically 2-nonanone, has been reported to induce physiological effects in plants. Research with Lactuca sativa exposed to 2-nonanone emitted by Bacillus sp. BCT9 has shown that it acts as a bacterial signal molecule, enhancing root development and not affecting the external morphology of epidermal cells at the leaf level (Fincheira & Quiroz, 2019).

properties

IUPAC Name

1-chlorononan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-9(11)8-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJANZXGKBBVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490690
Record name 1-Chlorononan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41055-93-0
Record name 1-Chlorononan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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